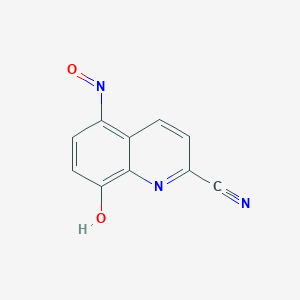
8-Hydroxy-5-nitrosoquinoline-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxy-5-nitrosoquinoline-2-carbonitrile is an organic compound with the molecular formula C10H5N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5-nitrosoquinoline-2-carbonitrile typically involves the nitrosation of 8-hydroxyquinoline followed by the introduction of a cyano group. The reaction conditions for the nitrosation step include the use of nitrous acid or other nitrosating agents under acidic conditions. The subsequent introduction of the cyano group can be achieved using cyanogen bromide or other cyanating agents .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification of the final product is typically achieved through recrystallization or chromatography .
化学反应分析
Types of Reactions
8-Hydroxy-5-nitrosoquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The hydroxyl and nitroso groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include nitroquinoline derivatives, aminoquinoline derivatives, and various substituted quinoline compounds .
科学研究应用
8-Hydroxy-5-nitrosoquinoline-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 8-Hydroxy-5-nitrosoquinoline-2-carbonitrile involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chemical properties but lacking the nitroso and cyano groups.
8-Hydroxy-5-nitroquinoline: Similar structure but with a nitro group instead of a nitroso group.
8-Hydroxyquinoline-2-carbonitrile: Similar structure but without the nitroso group.
Uniqueness
8-Hydroxy-5-nitrosoquinoline-2-carbonitrile is unique due to the presence of both nitroso and cyano groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C10H5N3O2 |
|---|---|
分子量 |
199.17 g/mol |
IUPAC 名称 |
8-hydroxy-5-nitrosoquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-5-6-1-2-7-8(13-15)3-4-9(14)10(7)12-6/h1-4,14H |
InChI 键 |
TXHRLHRUWGUXSK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1C#N)O)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















